molecular formula C19H15NO2 B12529709 1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene CAS No. 651728-03-9

1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene

Cat. No.: B12529709
CAS No.: 651728-03-9
M. Wt: 289.3 g/mol
InChI Key: MRBOQXOALIACBT-UHFFFAOYSA-N
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Description

1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene is an organic compound characterized by a nitro group attached to a benzene ring, which is further substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids (aluminum chloride).

Major Products Formed:

    Reduction: 1-[4-(4-Methylphenyl)phenyl]-3-aminobenzene.

    Oxidation: 1-[4-(4-Carboxyphenyl)phenyl]-3-nitrobenzene.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • 1-[4-(4-Methylphenyl)phenyl]-3-aminobenzene.
  • 1-[4-(4-Methylphenyl)phenyl]-3-hydroxybenzene.
  • 1-[4-(4-Methylphenyl)phenyl]-3-carboxybenzene.

Comparison: 1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions and form reactive intermediates, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

651728-03-9

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

1-[4-(4-methylphenyl)phenyl]-3-nitrobenzene

InChI

InChI=1S/C19H15NO2/c1-14-5-7-15(8-6-14)16-9-11-17(12-10-16)18-3-2-4-19(13-18)20(21)22/h2-13H,1H3

InChI Key

MRBOQXOALIACBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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